molecular formula C12H8ClNO3S B1225995 2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester

2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester

Cat. No. B1225995
M. Wt: 281.72 g/mol
InChI Key: AKQCRDHWBDZILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester is a member of pyridines and an aromatic carboxylic acid.

Scientific Research Applications

Synthesis Techniques and Reactions

  • Esterification Methods

    The esterification of carboxylic acids with alcohols using di-2-thienyl carbonate (2-DTC) in the presence of 4-(dimethylamino)pyridine (DMAP) and iodine has been studied. This method offers a smooth pathway to produce various esters, including those related to the structure (Oohashi, Fukumoto, & Mukaiyama, 2005).

  • Molecular Property Investigation

    Density Functional Theory (DFT) and quantum chemical calculations have been performed on similar compounds to investigate their molecular properties, including the highest occupied and lowest unoccupied molecular orbitals (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

  • Telomerase Inhibition

    Pyridine-2-carboxylate derivatives have shown significant in vitro telomerase inhibitory activity and in vivo tumor suppression, demonstrating their potential in therapeutic applications (Jew et al., 2003).

Chemical Synthesis and Characterization

  • Chemical Synthesis

    Methods for synthesizing derivatives of 2-pyridinecarboxylic acid and related esters have been developed, highlighting their importance in the synthesis of biologically active compounds (Yuanbiao et al., 2016).

  • Catalytic Applications

    The use of 2-pyridinecarboxylic acid derivatives in catalysis, specifically in allylation reactions, has been explored, demonstrating their utility in organic synthesis (Tanaka, Saburi, Hirakawa, Seki, & Kitamura, 2009).

  • Structural Analysis

    The synthesis and X-ray diffraction analysis of pyridine-2-carboxylic acid methyl ester derivatives provide insights into their molecular structure, aiding in the understanding of their chemical behavior (Shen, Huang, Diao, & Lei, 2012).

properties

Product Name

2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester

Molecular Formula

C12H8ClNO3S

Molecular Weight

281.72 g/mol

IUPAC Name

[2-(5-chlorothiophen-2-yl)-2-oxoethyl] pyridine-2-carboxylate

InChI

InChI=1S/C12H8ClNO3S/c13-11-5-4-10(18-11)9(15)7-17-12(16)8-3-1-2-6-14-8/h1-6H,7H2

InChI Key

AKQCRDHWBDZILH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)OCC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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